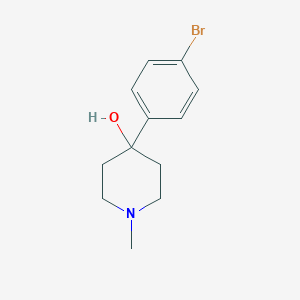

4-(4-Bromophenyl)-1-methylpiperidin-4-ol

描述

4-(4-Bromophenyl)-1-methylpiperidin-4-ol is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential antioxidant activity and has been studied for its analgesic effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

化学反应分析

Types of Reactions

4-(4-Bromophenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while substitution can introduce various functional groups in place of the bromine atom .

科学研究应用

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications. Its structural features suggest that it may interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways. This interaction implies possible psychoactive properties, making it a candidate for further pharmacological evaluation.

Case Studies:

- Neurotransmitter Interaction: Initial studies have indicated that compounds with similar structures can exhibit significant binding affinities to neurotransmitter receptors, which is crucial for developing treatments for neurological disorders. For example, research has shown that the introduction of halogen groups can enhance the activity of related compounds against conditions such as depression and anxiety .

- Antimicrobial Activity: The compound's structural characteristics may also confer antimicrobial properties. A study highlighted the importance of lipophilic groups in enhancing antimicrobial activity against resistant strains of bacteria, suggesting that 4-(4-Bromophenyl)-1-methylpiperidin-4-ol could be explored as a scaffold for developing new antimicrobial agents .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple chemical transformations makes it valuable in creating complex molecular architectures.

Synthesis Routes:

The synthesis typically involves several steps, including:

- Bromination: The introduction of the bromine atom enhances reactivity.

- Hydroxylation: The hydroxyl group plays a crucial role in facilitating further reactions.

- Substitution Reactions: Various nucleophiles can be introduced to modify the compound's properties .

Biological Research

The biological implications of this compound extend to its potential use in studying receptor dynamics and drug interactions.

Research Insights:

- Receptor Binding Studies: In vitro assays focus on assessing how this compound modulates receptor activity, particularly in neurotransmitter systems. Such studies are vital for understanding its safety profile and therapeutic effects .

- Metabolic Stability: Investigations into its metabolic stability have revealed that modifications to the phenyl substituent can influence how quickly the compound is metabolized by cytochrome P450 enzymes, impacting its efficacy as a drug .

作用机制

The mechanism of action of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

相似化合物的比较

Similar Compounds

4-Hydroxy-4-phenylpiperidine: Similar in structure but lacks the bromine atom.

4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a chlorine atom instead of bromine.

4-Phenylpiperidine: Lacks both the hydroxyl and bromine groups.

Uniqueness

4-(4-Bromophenyl)-1-methylpiperidin-4-ol is unique due to the presence of both the hydroxyl group and the bromine atom on the phenyl ring. This combination imparts specific chemical properties and biological activities that are not observed in its analogs .

生物活性

4-(4-Bromophenyl)-1-methylpiperidin-4-ol, commonly referred to as 4-Br-PP-OH, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆BrNO, with a molecular weight of 270.17 g/mol. Its structure features a piperidine ring substituted with a bromophenyl group and a hydroxyl group, which may influence its biological activity.

Analgesic Properties

Research indicates that 4-Br-PP-OH may exhibit analgesic (pain-relieving) properties. A tail immersion assay in mice suggested that this compound could alleviate pain, akin to other known analgesics such as meperidine. However, the specific mechanisms underlying this effect remain to be elucidated.

Antioxidant Activity

Preliminary studies suggest that 4-Br-PP-OH possesses antioxidant properties . The exact mechanisms and potential applications of this activity are still under investigation, but it may provide a pathway for developing therapeutic agents targeting oxidative stress-related conditions.

Antimicrobial Activity

In vitro studies have indicated that compounds structurally related to 4-Br-PP-OH can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. For instance, structure-activity relationship (SAR) studies on similar piperidine derivatives revealed promising antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against M. tuberculosis .

Structure-Activity Relationship Studies

A series of SAR studies have been conducted to explore the biological activity of piperidine derivatives, including 4-Br-PP-OH. These studies aim to identify modifications that enhance potency while maintaining favorable physicochemical properties. For example, analogs with specific substitutions demonstrated improved activity against M. tuberculosis while reducing cytotoxicity .

In Vitro Studies on Cancer Cells

Recent research has highlighted the potential anticancer activity of piperidine derivatives. Compounds similar to 4-Br-PP-OH have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). These compounds were found to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-(4-bromophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLQVMAOCKIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443186 | |

| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139474-25-2 | |

| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。